molecular formula C7H8FN3S B1301892 N-(3-fluorophenyl)hydrazinecarbothioamide CAS No. 70619-48-6

N-(3-fluorophenyl)hydrazinecarbothioamide

Cat. No. B1301892
CAS RN: 70619-48-6
M. Wt: 185.22 g/mol
InChI Key: HLLFMTUWRLDCPF-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)hydrazinecarbothioamide is a derivative of hydrazinecarbothioamide, which is a class of compounds known for their diverse range of biological activities and applications in coordination chemistry. These compounds often serve as ligands in complexation reactions with various metal ions, forming coordination compounds with potential applications in catalysis, material science, and medicine.

Synthesis Analysis

The synthesis of related hydrazinecarbothioamide compounds typically involves the reaction of isothiocyanates with hydrazine hydrate in the presence of an alcohol solvent, as demonstrated in the preparation of N-(3-chlorophenyl)hydrazinecarbothioamide . This method could be adapted for the synthesis of N-(3-fluorophenyl)hydrazinecarbothioamide by substituting the chloro-isothiocyanate with a fluoro-isothiocyanate equivalent.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is characterized by the presence of a thioamide group, which can exhibit tautomerism between thione and thiol forms. The coordination chemistry of these ligands is rich, with the ability to form chelate rings with metal ions through sulfur and azomethine nitrogen atoms, as seen in the cobalt(III) and nickel(II) complexes of a related thiosemicarbazone ligand . The geometry around the metal center can vary from distorted octahedral to square planar, depending on the metal ion and the ligand environment.

Chemical Reactions Analysis

Hydrazinecarbothioamide derivatives can undergo condensation reactions with aldehydes to form arylidene-hydrazinyl-thiazolines, which are of interest due to their spectroscopic properties and potential biological activities . The presence of a fluorine atom in N-(3-fluorophenyl)hydrazinecarbothioamide could influence the electronic properties of the molecule and affect its reactivity in such condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-fluorophenyl)hydrazinecarbothioamide can be inferred from related compounds. These properties include solubility in common organic solvents, the potential to form hydrogen bonds, and the ability to act as a ligand in coordination compounds . The presence of a fluorine atom could enhance the lipophilicity of the compound and affect its binding interactions with metal ions.

Relevant Case Studies

Case studies involving similar hydrazinecarbothioamide compounds have demonstrated their utility as fluorescent probes for metal ions , as well as their antimicrobial and anticonvulsant activities . These studies highlight the potential of N-(3-fluorophenyl)hydrazinecarbothioamide to serve in various biological applications, depending on its specific interactions and properties.

Scientific Research Applications

Synthesis and Structural Characterization

N-(3-fluorophenyl)hydrazinecarbothioamide has been utilized in synthesizing 1,2,4-triazole-3-thiones and 1,3,4-thiadiazol-2-amines, significant in pharmacological research. The synthesis process involves refluxing with natrium hydroxide and phosphorus oxychloride, followed by toxicity assessment using Daphnia magna (Bărbuceanu et al., 2018).

Anticonvulsant Activity

In a study on anticonvulsant activity, various N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides were synthesized and evaluated. The study established significant anticonvulsant activity in various seizure models, suggesting potential pharmaceutical applications (Tripathi et al., 2012).

Targeting Breast Cancer Cells

Lead derivatives of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides were synthesized and evaluated for their efficacy against HER-2 overexpressed breast cancer cells. The results indicated significant activity, making them potential candidates for cancer therapy (Bhat et al., 2015).

Antitumor Properties

Dioxomolybdenum(VI) complexes synthesized with N-ethyl-2-(5-bromo-2-hydroxybenzylidene) hydrazinecarbothioamide exhibited more pronounced activity than standard drugs against human colorectal cell lines. This highlights the compound's potential in chemotherapy (Hussein et al., 2015).

Fluorescent Probe Development

N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide has been investigated as a fluorescent sensor for Fe(III) determination in aqueous solutions, showing good selectivity and sensitivity (Casanueva Marenco et al., 2012).

Antioxidant Activity

Hydrazinecarbothioamides synthesized for antioxidant activity showed excellent results using the DPPH method, indicating potential in oxidative stress-related therapeutic applications (Bărbuceanu et al., 2014).

Sensor Development for Holmium Ions

A PVC membrane sensor based on N-phenyl-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide was developed for determining holmium ions, demonstrating good selectivity and sensitivity, applicable in various analytical fields (Zamani, 2011).

properties

IUPAC Name

1-amino-3-(3-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLFMTUWRLDCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372099
Record name N-(3-Fluorophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)hydrazinecarbothioamide

CAS RN

70619-48-6
Record name N-(3-Fluorophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70619-48-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SF Barbuceanu, OT Olaru, GM Nitulescu… - REVISTA DE …, 2018 - academia.edu
This paper presents a continuation of our studies in the synthesis of some 1, 2, 4-triazole-3-thiones and 1, 3, 4-thiadiazol-2-amines containing in their molecules the fluorine atom. For …
Number of citations: 3 www.academia.edu
J Zhu, G Teng, D Li, R Hou, Y Xia - Medicinal Chemistry Research, 2021 - Springer
Increased bacterial resistance to antibiotics is a major threat to human health, and it is particularly important to develop novel antibiotic drugs. Here, we designed a series of Schiff base …
Number of citations: 13 link.springer.com
A Hameed, KM Khan, ST Zehra, R Ahmed, Z Shafiq… - Bioorganic …, 2015 - Elsevier
Urease is an important enzyme which breaks urea into ammonia and carbon dioxide during metabolic processes. However, an elevated activity of urease causes various complications …
Number of citations: 74 www.sciencedirect.com
H Huang, Q Chen, X Ku, L Meng, L Lin… - Journal of medicinal …, 2010 - ACS Publications
A series of novel thiosemicarbazone derivatives bearing condensed heterocyclic carboxaldehyde moieties were designed and synthesized. Among them, TSC24 exhibited broad …
Number of citations: 240 pubs.acs.org
LH Al-Wahaibi, K Alagappan, O Blacque… - Molecules, 2022 - mdpi.com
Two biologically active adamantane-linked hydrazine-1-carbothioamide derivatives, namely 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide) 1 and 2-(…
Number of citations: 1 www.mdpi.com
M Taha, NH Ismail, S Imran, A Wadood, F Rahim… - Bioorganic …, 2016 - Elsevier
Benzothiazole analogs (1–20) have been synthesized, characterized by EI-MS and 1 H NMR, and evaluated for urease inhibition activity. All compounds showed excellent urease …
Number of citations: 57 www.sciencedirect.com
R Rishikesan, RP Karuvalam, NJ Muthipeedika… - Journal of Chemical …, 2021 - Springer
A novel series of analogues based on 5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione core have been synthesized and their potential as …
Number of citations: 18 link.springer.com
TU Rehman, S Riaz, IU Khan, M Ashraf… - Archiv der …, 2018 - Wiley Online Library
A range of novel pyridine‐2,4,6‐tricarbohydrazide thiourea compounds (4a–i) were synthesized in good to excellent yields (63–92%). The enzyme inhibitory potentials of these …
Number of citations: 5 onlinelibrary.wiley.com
M Taha, NH Ismail, S Imran, F Rahim, A Wadood… - Bioorganic …, 2016 - Elsevier
Hybrid bisindole-thiosemicarbazides analogs (1–18) were synthesized and screened for β-glucuronidase activity. All compounds showed varied degree of β-glucuronidase inhibitory …
Number of citations: 65 www.sciencedirect.com
NKNA Zawawi, M Taha, N Ahmat, NH Ismail… - Bioorganic …, 2017 - Elsevier
Thiourea derivatives having benzimidazole 1–17 have been synthesized, characterized by 1 H NMR, 13 C NMR and EI-MS and evaluated for α-glucosidase inhibition. Identification of …
Number of citations: 43 www.sciencedirect.com

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